molecular formula C10H7N3 B1624253 4-(1H-imidazol-5-yl)benzonitrile CAS No. 34443-07-7

4-(1H-imidazol-5-yl)benzonitrile

Cat. No. B1624253
CAS RN: 34443-07-7
M. Wt: 169.18 g/mol
InChI Key: IGUVSJNPHFWESU-UHFFFAOYSA-N
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Description

4-(1H-imidazol-5-yl)benzonitrile, also known as IBN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a heterocyclic aromatic compound that contains both an imidazole and a benzonitrile group. IBN has been studied extensively for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Scientific Research Applications

Coordination Polymers and Metal-Organic Frameworks (MOFs)

4-(1H-imidazol-5-yl)benzonitrile and its derivatives have been widely used in the synthesis of coordination polymers and MOFs. These materials have been structurally characterized and studied for their potential applications in photoluminescence, magnetic studies, gas adsorption, and electrochemiluminescence. For example, compounds synthesized using 4-imidazole containing ligands have shown remarkable uptake for gases such as CO2, N2, H2, and CH4, as well as volatile organic compounds. These properties suggest potential applications in gas storage, separation technologies, and sensing applications (Aijaz, Sañudo, Bharadwaj, 2011); (Chen, Wang, Takamizawa, Okamura, Chen, Sun, 2014).

Antimicrobial Activity

Derivatives of 4-(1H-imidazol-5-yl)benzonitrile have been synthesized and evaluated for their antimicrobial activities. Studies indicate that these compounds are effective against a range of gram-positive and gram-negative bacteria as well as fungi. This highlights their potential as templates for the development of new antimicrobial agents, which could address the rising challenge of antibiotic resistance (El-Meguid, 2014).

Fluorescence and Photophysical Properties

Compounds derived from 4-(1H-imidazol-5-yl)benzonitrile have been explored for their fluorescence and photophysical properties. These studies are crucial for the development of novel fluorescent materials and sensors. For instance, zinc(II) phthalocyanines substituted with benzimidazole units have shown good singlet-oxygen generation, suggesting their applicability in photodynamic therapy and as fluorescent probes (Şen et al., 2018).

Corrosion Inhibition

Imidazole derivatives, including those based on 4-(1H-imidazol-5-yl)benzonitrile, have been evaluated for their corrosion inhibition properties. These compounds offer protection for metals in acidic environments, which is significant for industrial applications where corrosion resistance is critical. Their effectiveness as corrosion inhibitors makes them valuable in the maintenance of metal infrastructure and in prolonging the life of metal-based materials (Ammal, Prajila, Joseph, 2018).

Chemosensors

Benzimidazole derivatives have been developed as selective fluorescent chemosensors capable of detecting nitroaromatic explosives at the picogram level. This demonstrates the potential of 4-(1H-imidazol-5-yl)benzonitrile derivatives in security and environmental monitoring, where the detection of hazardous substances is critical (Xiong, Li, Mo, Huo, Liu, Chen, Wang, 2014).

properties

IUPAC Name

4-(1H-imidazol-5-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-5-8-1-3-9(4-2-8)10-6-12-7-13-10/h1-4,6-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUVSJNPHFWESU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443949
Record name Benzonitrile, 4-(1H-imidazol-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-imidazol-5-yl)benzonitrile

CAS RN

34443-07-7
Record name Benzonitrile, 4-(1H-imidazol-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-imidazol-4-yl)benzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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